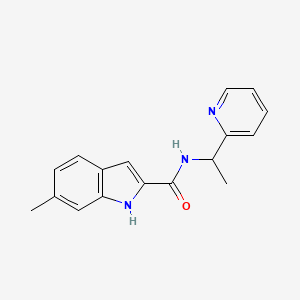
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell survival.
Mecanismo De Acción
The mechanism of action of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves the inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which is a serine/threonine kinase that regulates various cellular processes. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has two isoforms, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα and 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ, which have overlapping but distinct functions. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα is involved in the regulation of glycogen metabolism, while 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ is involved in the regulation of gene expression, cell survival, and apoptosis. The inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide depend on the specific disease or condition being treated. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. In Alzheimer's disease, it has been shown to reduce tau phosphorylation and improve cognitive function by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ. In diabetes, it has been shown to improve insulin sensitivity and glycemic control by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in lab experiments include its potent and specific inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which allows for the study of various cellular processes regulated by this enzyme. However, the limitations of using this compound include its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. One direction is the development of more potent and selective inhibitors of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which can be used in the treatment of various diseases. Another direction is the study of the role of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methyl-1H-indole with 2-bromoethyl pyridine to form 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole. This intermediate is then reacted with ethyl chloroformate to form the final product, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide.
Aplicaciones Científicas De Investigación
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which plays a crucial role in the pathogenesis of these diseases. In cancer, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide promotes cell proliferation and survival, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide contributes to the formation of neurofibrillary tangles, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide regulates glucose metabolism, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to improve insulin sensitivity and glycemic control.
Propiedades
IUPAC Name |
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-13-10-16(20-15(13)9-11)17(21)19-12(2)14-5-3-4-8-18-14/h3-10,12,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMJXYVMSPQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

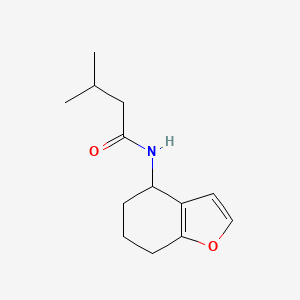
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)



![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)

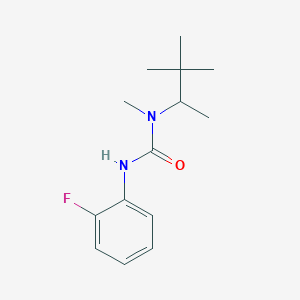
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

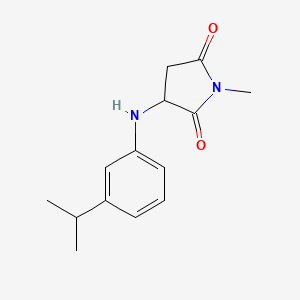
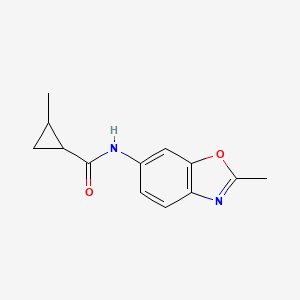
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)